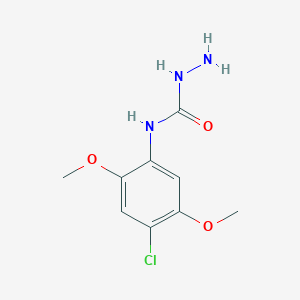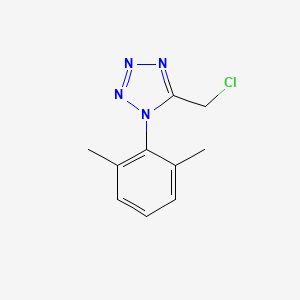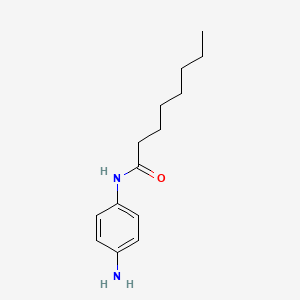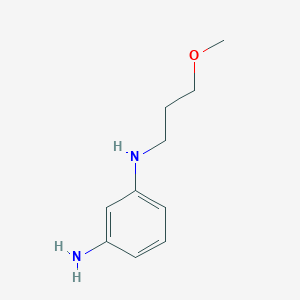
3-Amino-1-(4-chloro-2,5-diméthoxyphényl)urée
Vue d'ensemble
Description
3-Amino-1-(4-chloro-2,5-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C9H12ClN3O3 and its molecular weight is 245.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-1-(4-chloro-2,5-dimethoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(4-chloro-2,5-dimethoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement de médicaments
3-Amino-1-(4-chloro-2,5-diméthoxyphényl)urée: est un composé qui présente des applications potentielles dans le développement de médicaments en raison de ses propriétés structurelles. Il peut être utilisé comme précurseur pour la synthèse de diverses molécules pharmacologiquement actives. Par exemple, les dérivés de ce composé peuvent présenter des propriétés utiles dans le traitement du cancer ou comme inhibiteurs d'enzymes spécifiques impliquées dans les voies pathologiques .
Science des matériaux
Dans le domaine de la science des matériaux, ce composé pourrait être utilisé dans la création de nouveaux polymères présentant des caractéristiques spécifiques. Sa capacité à former des liaisons stables avec d'autres molécules en fait un candidat pour le développement de nouveaux types d'adhésifs ou de revêtements qui pourraient avoir une durabilité et une résistance améliorées aux facteurs environnementaux .
Études biologiques
La structure unique du composé lui permet d'interagir avec les macromolécules biologiques, ce qui peut être bénéfique pour l'étude des interactions protéine-ligand. Cela peut conduire à une meilleure compréhension des processus cellulaires et au développement de thérapies ciblées pour diverses maladies .
Synthèse chimique
En tant que bloc de construction dans la synthèse chimique, This compound peut être utilisée pour construire une large gamme de molécules complexes. Sa réactivité avec d'autres groupes chimiques permet la formation de composés divers qui peuvent être appliqués dans différentes branches de la chimie .
Chimie analytique
Ce composé peut servir de standard ou de réactif dans les procédures de chimie analytique. Sa structure et ses propriétés bien définies le rendent approprié pour une utilisation dans les processus d'étalonnage, assurant la précision et la précision des instruments analytiques .
Chimie agricole
Il existe un potentiel d'utilisation de ce composé dans le développement de nouveaux produits agrochimiques. Sa structure chimique pourrait être modifiée pour créer des composés qui agissent comme des herbicides, des pesticides ou des engrais, contribuant à des pratiques agricoles plus efficaces et durables .
Propriétés
IUPAC Name |
1-amino-3-(4-chloro-2,5-dimethoxyphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O3/c1-15-7-4-6(12-9(14)13-11)8(16-2)3-5(7)10/h3-4H,11H2,1-2H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIHNJMCQSDIRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)NN)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 4-[(3-aminopropyl)amino]piperidine-1-carboxylate dihydrochloride](/img/structure/B1523043.png)




![1-[(dibutylamino)carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1523051.png)




![1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine](/img/structure/B1523059.png)
![5-(Chloromethyl)-3-[(3-chlorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1523061.png)


